![molecular formula C19H15BrClFN2O4 B038343 Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate CAS No. 112733-28-5](/img/structure/B38343.png)
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate
概述
描述
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate, commonly known as EF5, is a chemical compound that is widely used in scientific research as a hypoxia marker. It is a potent nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. EF5 has been extensively studied for its potential use in cancer diagnostics and therapy, as well as in the development of new drugs and treatments.
作用机制
EF5 is a nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. The mechanism of action of EF5 involves the reduction of the nitro group of the compound under hypoxic conditions, which results in the formation of a highly reactive intermediate that binds to cellular macromolecules. This binding allows for the detection and measurement of hypoxic regions in cells and tissues.
生化和生理效应
EF5 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic compound that does not interfere with cellular metabolism or function. EF5 has been extensively studied in animal models and has been shown to be safe and well-tolerated.
实验室实验的优点和局限性
EF5 has several advantages for use in lab experiments. It is a highly selective hypoxia marker that can be used to identify and measure hypoxic regions in cells and tissues. EF5 is also non-toxic and does not interfere with cellular metabolism or function. However, there are some limitations to the use of EF5 in lab experiments. The synthesis of EF5 is a complex process that requires expertise in synthetic organic chemistry. EF5 is also a relatively expensive compound, which can limit its use in some research settings.
未来方向
There are several future directions for the use of EF5 in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells and tissues. EF5 can also be used to study the effects of low oxygen levels on other diseases and conditions, such as ischemic heart disease and stroke. Additionally, EF5 can be used in combination with other hypoxia markers and imaging techniques to provide more detailed information about hypoxic regions in cells and tissues.
科学研究应用
EF5 is widely used in scientific research as a hypoxia marker to study the effects of low oxygen levels on cells and tissues. It is used to identify and measure hypoxic regions in tumors and other tissues, which can provide valuable information for cancer diagnosis and treatment. EF5 is also used in the development of new drugs and treatments that target hypoxic cells and tissues.
属性
CAS 编号 |
112733-28-5 |
|---|---|
产品名称 |
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate |
分子式 |
C19H15BrClFN2O4 |
分子量 |
469.7 g/mol |
IUPAC 名称 |
ethyl 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetate |
InChI |
InChI=1S/C19H15BrClFN2O4/c1-2-28-17(25)10-23-16-8-13(21)5-6-14(16)18(26)24(19(23)27)9-11-3-4-12(20)7-15(11)22/h3-8H,2,9-10H2,1H3 |
InChI 键 |
FQXIRXTVFVCJFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |
规范 SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |
同义词 |
ETHYL [3-(4-BROMO-2-FLUOROBENZYL)-7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

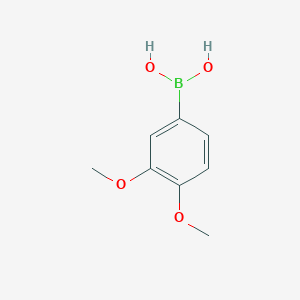
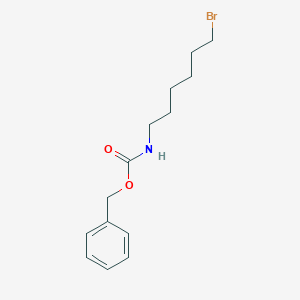
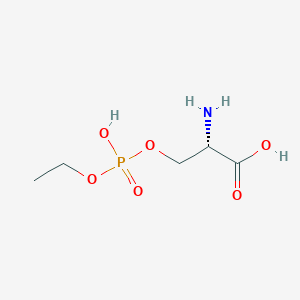
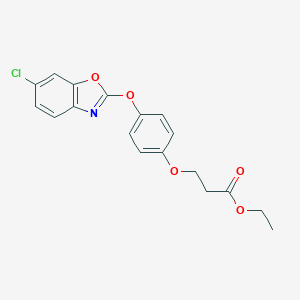
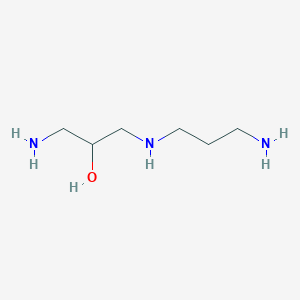
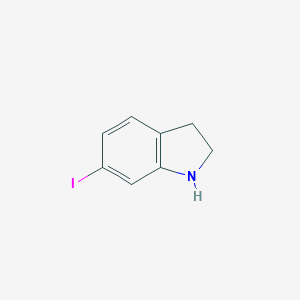
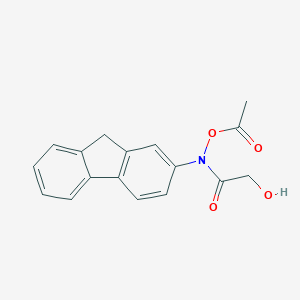
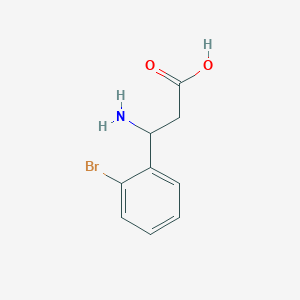
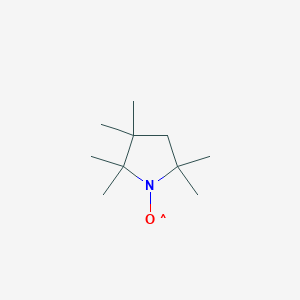
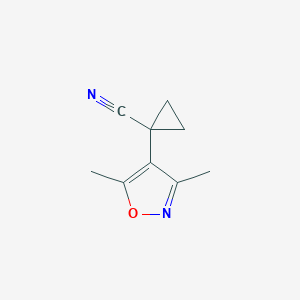
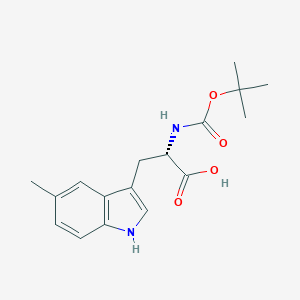
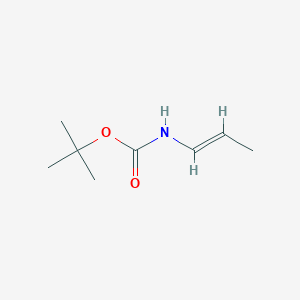
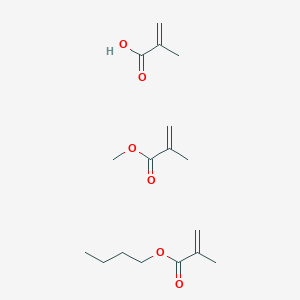
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)